

# Fenthion oxon sulfone chemical structure and properties

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## Compound of Interest

Compound Name: Fenthion oxon sulfone

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## An In-depth Technical Guide to Fenthion Oxon Sulfone

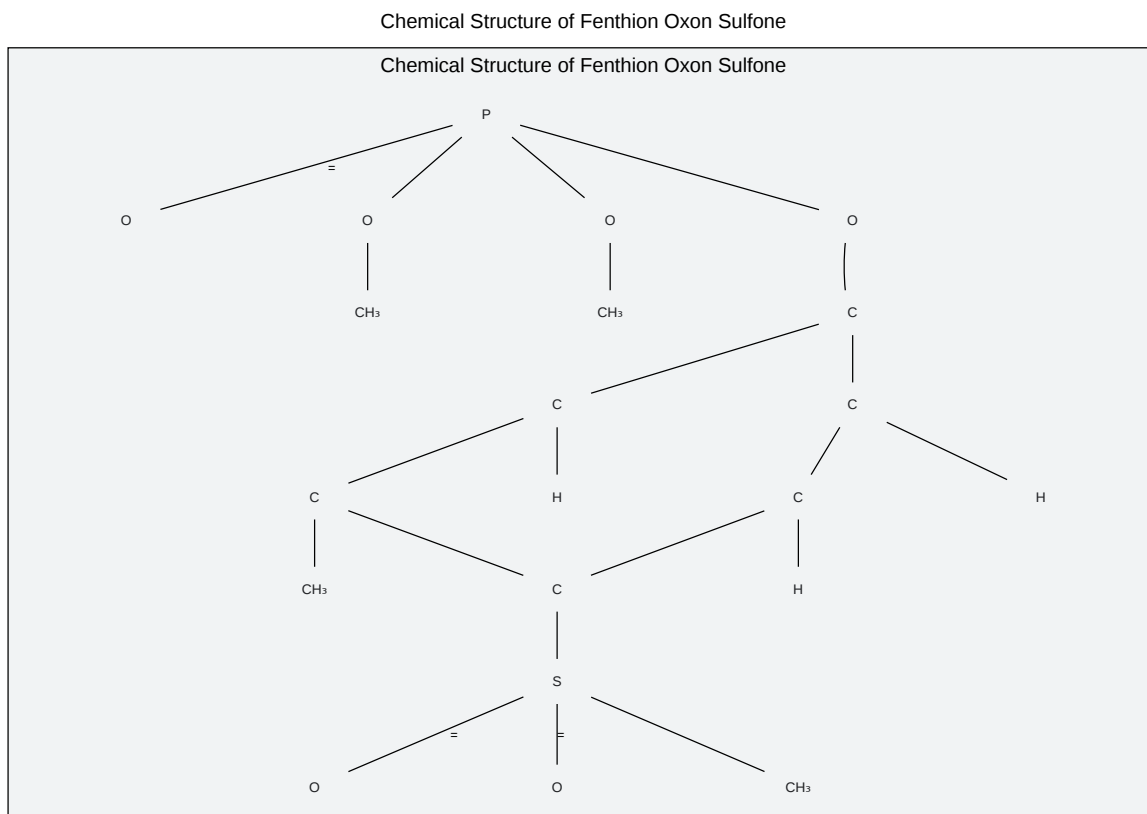
For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Fenthion oxon sulfone** is a significant metabolite of fenthion, a widely used organophosphate insecticide. As an inhibitor of acetylcholinesterase, fenthion and its degradation products are of considerable interest in the fields of toxicology, environmental science, and drug development. The transformation of the parent compound, fenthion, into its "oxon" form involves the oxidative desulfuration of the phosphorothioate group ( $P=S$ ) to a phosphate ( $P=O$ ). Concurrently, the thioether group undergoes oxidation to form a sulfoxide and subsequently a sulfone. These metabolic activations can significantly alter the toxicity and inhibitory potency of the molecule. This guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to **fenthion oxon sulfone**.

### Chemical Structure and Identity

**Fenthion oxon sulfone**, systematically named dimethyl (3-methyl-4-methylsulfonylphenyl) phosphate, is characterized by a phosphate ester linked to a substituted aromatic ring.



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Caption: Chemical Structure of **Fenthion Oxon Sulfone**.

## Chemical and Physical Properties

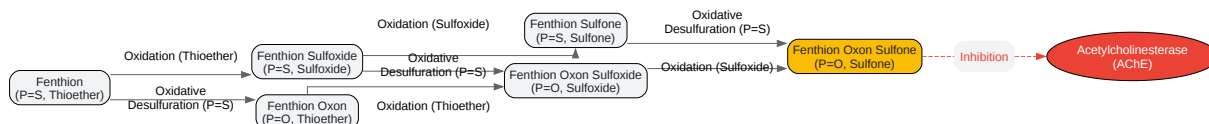
The following table summarizes the key chemical and physical properties of **fenthion oxon sulfone**. Data for certain properties are limited in publicly available literature.

Property	Value	Reference(s)
IUPAC Name	dimethyl (3-methyl-4-methylsulfonylphenyl) phosphate	[1],[2]
Synonyms	Fenoxon sulfone, Fenthoxon Sulfone	[1],[2]
CAS Number	14086-35-2	,[1],[3]
Molecular Formula	C <sub>10</sub> H <sub>15</sub> O <sub>6</sub> PS	,[1],[3]
Molecular Weight	294.26 g/mol	,[1],[2]
Physical State	Solid (inferred from melting point of analog)	
Melting Point	40-46 °C (for deuterated analog, Fenthion oxon sulfone- (S-methyl-d3))	[4]
Boiling Point	Data not available	
Solubility	Data not available	
Storage Temperature	2-8°C	[3],[5],[6]
SMILES String	O=P(OC) (OC)OC1=CC(C)=C(S(=O) (C)=O)C=C1	[3],[6]
InChI Key	VUTHWSUXEOILT- UHFFFAOYSA-N	[1],[3],[6]

## Mechanism of Action and Metabolic Pathway

Fenthion and its metabolites, including **fenthion oxon sulfone**, exert their toxic effects primarily through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. The "oxon" metabolites are particularly potent inhibitors. The metabolic conversion of fenthion to **fenthion oxon sulfone** is a bioactivation process that occurs in

organisms.[7] This pathway involves two main oxidative steps mediated by enzymes such as cytochrome P450s.[7]



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Caption: Metabolic activation of Fenthion and mechanism of action.

## Experimental Protocols

### Analysis of Fenthion Oxon Sulfone in Produce by UHPLC-MS/MS

This section details a validated method for the simultaneous analysis of fenthion and its five major metabolites, including **fenthion oxon sulfone**, in various agricultural products. The protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) analysis.

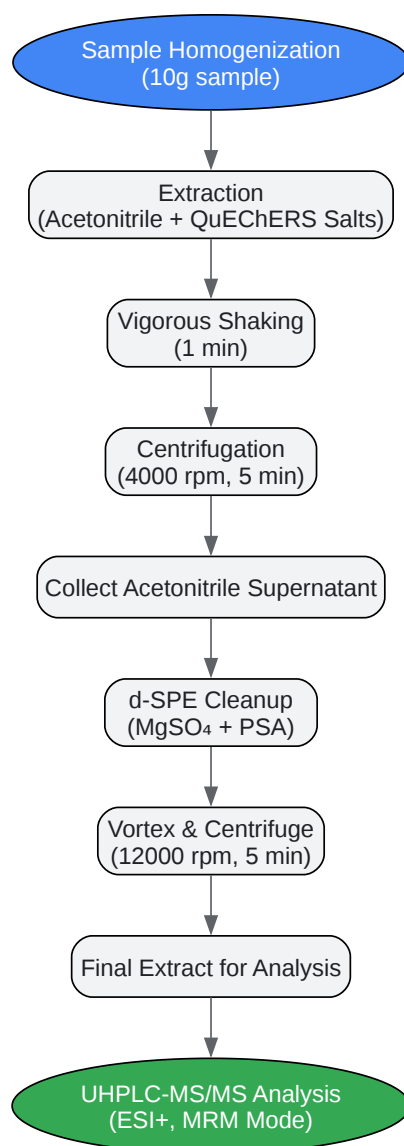
#### 1. Sample Preparation (Citrate-Buffered QuEChERS)

- **Homogenization:** Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube. For dry samples like brown rice, add 10 mL of deionized water and allow to stand for 30 minutes before extraction.
- **Extraction:** Add 10 mL of acetonitrile to the tube. Add the citrate buffering salts (4 g anhydrous  $\text{MgSO}_4$ , 1 g  $\text{NaCl}$ , 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
- **Shaking:** Immediately cap and shake the tube vigorously for 1 minute.
- **Centrifugation:** Centrifuge the tube at 4000 rpm for 5 minutes.

- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg anhydrous  $\text{MgSO}_4$  and 25 mg of PSA (primary secondary amine) sorbent.
- Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds and then centrifuge at 12,000 rpm for 5 minutes.
- Final Sample: Transfer the supernatant into a vial for UHPLC-MS/MS analysis.

## 2. UHPLC-MS/MS Instrumental Conditions

- UHPLC System: A standard ultra-high performance liquid chromatography system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5  $\mu\text{m}$  particle size).
- Mobile Phase:
  - A: 0.1% formic acid in water
  - B: 0.1% formic acid in methanol
- Gradient: A suitable gradient program to separate the analytes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5  $\mu\text{L}$ .
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Analysis Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions must be optimized for **fenthion oxon sulfone**.



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Caption: Workflow for the analysis of **Fenthion Oxon Sulfone** in produce.

## Conclusion

**Fenthion oxon sulfone** is a critical metabolite for monitoring fenthion exposure and assessing toxicological risk. Its increased polarity and potent anti-cholinesterase activity compared to the parent compound make it a key analyte in food safety and environmental analyses.[7] While some physical properties like boiling point and solubility remain to be fully characterized in the literature, robust analytical methods exist for its quantification. The metabolic pathway highlights a clear bioactivation process, which is a crucial consideration for professionals in

toxicology and drug development. Further research into the specific physical properties and synthesis of **fenthion oxon sulfone** would be beneficial for the creation of analytical standards and for a more complete understanding of its environmental fate.

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